N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride
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Overview
Description
N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in many bioactive molecules, and a pyrrolidine ring, which is a common structural motif in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with benzo[d][1,3]dioxole and pyrrolidine derivatives.
Coupling Reaction: A palladium-catalyzed C-N cross-coupling reaction is often employed to link the benzo[d][1,3]dioxole moiety with the pyrrolidine ring.
Methylation: The resulting intermediate is then methylated using methyl iodide or a similar methylating agent under basic conditions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced forms of the benzo[d][1,3]dioxole or pyrrolidine rings.
Substitution: Alkylated derivatives at the pyrrolidine nitrogen.
Scientific Research Applications
N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The benzo[d][1,3]dioxole moiety is known to interact with proteins involved in cell cycle regulation, potentially causing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-amine hydrochloride
- 5-Methyl-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride
- 5-Fluoro-2-(piperidin-2-yl)-1H-benzo[d]imidazole hydrochloride
Uniqueness
N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride is unique due to its specific combination of the benzo[d][1,3]dioxole and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H17ClN2O2 |
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Molecular Weight |
256.73 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N-methylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-14(10-4-5-13-7-10)9-2-3-11-12(6-9)16-8-15-11;/h2-3,6,10,13H,4-5,7-8H2,1H3;1H |
InChI Key |
RDHJIAXUSVODOY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCNC1)C2=CC3=C(C=C2)OCO3.Cl |
Origin of Product |
United States |
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